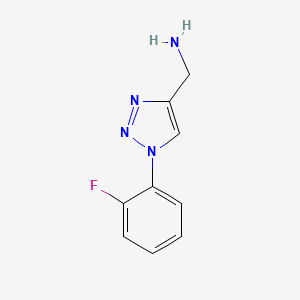

(1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine

Descripción

(1-(2-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine is a fluorinated triazole derivative characterized by a 1,2,3-triazole core linked to a methanamine group and a 2-fluorophenyl substituent. This compound belongs to a class of heterocyclic amines with applications in medicinal chemistry and materials science. Its synthesis typically employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method widely used for triazole formation .

Propiedades

IUPAC Name |

[1-(2-fluorophenyl)triazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN4/c10-8-3-1-2-4-9(8)14-6-7(5-11)12-13-14/h1-4,6H,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPOZIGHBGJDYMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=C(N=N2)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Mode of Action

Without specific information on the compound’s primary targets, it’s challenging to describe its mode of action. Based on its structural similarity to other triazole compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces.

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of (1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine are not well-studied. Its bioavailability, half-life, and clearance rate remain unknown. Given its small size and the presence of a fluorine atom, it may have good membrane permeability, which could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of (1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine’s action are currently unknown. Without knowledge of its primary targets and mode of action, it’s difficult to predict its potential effects.

Análisis Bioquímico

Biochemical Properties

(1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This compound’s interaction with proteins can also influence protein folding and stability, impacting various biochemical pathways.

Cellular Effects

The effects of (1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, it can alter gene expression by binding to transcription factors or modifying chromatin structure, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, (1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. For instance, it may inhibit enzyme activity by occupying the enzyme’s active site, preventing substrate binding. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. This compound can also influence gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

The effects of (1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, such as altered cell proliferation rates and changes in metabolic activity.

Dosage Effects in Animal Models

The effects of (1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental.

Metabolic Pathways

(1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, which may have distinct biological activities. The compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism, impacting processes such as energy production and biosynthesis.

Transport and Distribution

The transport and distribution of (1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. The compound’s distribution within tissues can also influence its overall efficacy and potential side effects, as different tissues may have varying capacities for uptake and metabolism.

Subcellular Localization

The subcellular localization of (1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine is an important determinant of its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular energy production and metabolic processes.

Actividad Biológica

(1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure and Synthesis

The compound features a triazole ring with a fluorophenyl substituent and an amine group. The general synthetic route involves:

- Formation of the Triazole Ring : Typically achieved through click chemistry using azides and alkynes under copper(I) catalysis.

- Introduction of the Fluorophenyl Group : Accomplished via nucleophilic aromatic substitution.

- Methylation : Utilizes agents like methyl iodide to introduce the methyl group.

Anticancer Properties

Numerous studies have investigated the anticancer potential of fluorinated triazoles, including this compound. Research indicates that modifications in the fluorine position significantly influence biological activity:

- Cell Line Studies : The compound has been tested against various cancer cell lines such as MDA-MB-231 (breast), HT-29 (colon), and A549 (lung). Notably, fluorinated triazoles exhibited improved antiproliferative effects compared to their non-fluorinated counterparts, with some derivatives showing IC50 values as low as 0.51 µM against A549 cells .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Fluorinated Triazole | MDA-MB-231 | 28 |

| Fluorinated Triazole | HT-29 | 20.84 |

| Fluorinated Triazole | A549 | 0.51 |

The biological activity is attributed to the compound's ability to interact with specific molecular targets:

- Enzyme Inhibition : The triazole moiety can inhibit dihydrofolate reductase (DHFR), crucial in nucleotide synthesis, leading to cell cycle arrest.

- Apoptosis Induction : Studies have shown that certain derivatives induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase-3 cleavage .

Antimicrobial Activity

In addition to anticancer properties, (1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine has demonstrated antimicrobial effects:

- Bacterial Inhibition : The presence of the fluorophenyl group enhances antibacterial activity against various pathogens, making it a candidate for further exploration in antimicrobial drug development .

Case Studies

Several case studies have been documented regarding the efficacy of triazole derivatives:

- Study on Anticancer Activity : Dolzhenko et al. synthesized imidazopyridine-linked triazole conjugates and found that fluorinated analogs had superior activity against breast cancer cells with IC50 values around 28 µM .

- Antimicrobial Evaluation : Research indicated that compounds with fluorinated groups exhibited enhanced antibacterial properties compared to non-fluorinated variants, suggesting that structural modifications can significantly impact biological outcomes .

Comparación Con Compuestos Similares

Substituent Variations on the Aromatic Ring

- (1-(2-Fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl)methanamine (CAS 1248440-83-6) : Features a methyl group at the 5-position of the 2-fluorophenyl ring, enhancing lipophilicity compared to the parent compound .

- (1-(4-Fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl)methanamine (CAS 1249001-42-0) : Substitutes fluorine at the 4-position and adds a methyl group at the 2-position, altering electronic and steric properties .

- [1-(3-Chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine (CAS 832738-10-0) : Introduces a chlorine atom at the 3-position and fluorine at the 4-position, increasing electron-withdrawing effects .

- 1-[1-(2,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]-N-(2-fluorobenzyl)methanamine : Combines dichlorophenyl and fluorobenzyl groups, significantly altering steric bulk and polarity .

Core Modifications

- {[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}amine (CAS 944901-27-3) : Replaces the fluorophenyl group with a 4-methylphenyl moiety, reducing electronegativity and increasing hydrophobicity .

- (1-(Tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)methanamine (CAS 2031260-45-2) : Substitutes the aromatic ring with a thiopyran heterocycle, dramatically altering solubility and conformational flexibility .

Stability Considerations

- Alkyne amines: Stability issues arise in direct aminolysis reactions, necessitating protective groups (e.g., TMS) for intermediates .

- Electron-deficient aryl groups (e.g., 2,4-difluorophenyl) may enhance metabolic stability but reduce solubility .

Physicochemical Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.